molecular formula C19H18ClN3O3 B7716613 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide

Cat. No.: B7716613
M. Wt: 371.8 g/mol
InChI Key: LNVCYDGLZOKYMI-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with benzamide: The oxadiazole intermediate is then coupled with 3-methoxypropylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide moiety.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide
  • 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybutyl)benzamide
  • 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-ethoxypropyl)benzamide

Uniqueness

The uniqueness of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-12-6-11-21-18(24)13-7-2-3-8-14(13)19-22-17(23-26-19)15-9-4-5-10-16(15)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVCYDGLZOKYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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